REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14]([NH2:16])=[O:15])[CH:9]=[C:8]2[CH:17]=[O:18])[CH:2]=[CH2:3].CC(=CC)C.[O-:24]Cl=O.[Na+].Cl>C1COCC1.C(O)(C)(C)C.O>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14](=[O:15])[NH2:16])[CH:9]=[C:8]2[C:17]([OH:24])=[O:18])[CH:2]=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(=O)N)C=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl=O.[Na+]
|
Name
|
NaH2PO4
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 1 h, until consumption of the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the organic solvents were concentrated
|
Type
|
FILTRATION
|
Details
|
The remaining aqueous layer was filtered
|
Type
|
WASH
|
Details
|
the resulting precipitate was washed with water and Et2O
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(N)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |